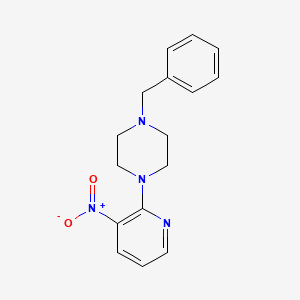

1-Benzyl-4-(3-nitropyridin-2-yl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of a set of 4-alkyl-1-(o-methoxyphenyl)piperazines with a terminal benzotriazole fragment. Similarly, paper details the preparation of novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, and paper discusses the synthesis of analogues of an anti-tuberculosis agent with modifications to the piperazine ring to improve bioavailability. These methods often involve multi-step reactions including alkylation, reduction, and functional group modifications, which are likely relevant to the synthesis of "1-Benzyl-4-(3-nitropyridin-2-yl)piperazine."

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. Paper confirms the structure of synthesized compounds using various spectroscopic methods such as IR, NMR, and Mass spectrometry. Paper discusses the crystal structures of two piperazin-1-ium salts, providing insights into the three-dimensional arrangement of such molecules. These structural analyses are important for understanding the interaction of "1-Benzyl-4-(3-nitropyridin-2-yl)piperazine" with biological targets.

Chemical Reactions Analysis

The reactivity of piperazine derivatives is highlighted in several papers. Paper shows that certain piperazine compounds can inhibit protein and DNA synthesis in bacteria. Paper indicates that the substitution on the benzamidine nitrogen of piperazine-linked thiadiazoles affects their antileishmanial activity. These findings suggest that the chemical reactivity of "1-Benzyl-4-(3-nitropyridin-2-yl)piperazine" could also be influenced by the nature of its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and bioavailability, are essential for their function as pharmaceutical agents. Paper discusses modifications to the piperazine moiety to increase bioavailability, which is a common challenge in drug development. Understanding these properties is necessary for the development of "1-Benzyl-4-(3-nitropyridin-2-yl)piperazine" as a potential therapeutic agent.

Aplicaciones Científicas De Investigación

Antiviral Applications :

- Al-Masoudi et al. (2007) synthesized derivatives of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine, showing potential as non-nucleoside reverse transcriptase inhibitors for anti-HIV-1 and anti-HIV-2 activity (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Antibacterial and Antifungal Applications :

- Mekky & Sanad (2020) reported the synthesis of derivatives with potent bacterial biofilm inhibition and MurB enzyme inhibition, showing significant antibacterial efficacy (Mekky & Sanad, 2020).

- Yung, Mahony, & Whitehouse (1971) prepared hydrazones of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine and tested them for antibacterial and antifungal activities (Yung, Mahony, & Whitehouse, 1971).

Antidiabetic Applications :

- Le Bihan et al. (1999) identified piperazine derivatives as potent antidiabetic agents, with one compound showing significant increase in insulin secretion (Le Bihan et al., 1999).

Anti-Tuberculosis Applications :

- Tangallapally et al. (2006) developed analogues of a lead compound involving 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine with improved bioavailability and strong anti-tuberculosis activity (Tangallapally, Lee, Lenaerts, & Lee, 2006).

Anti-Malarial Applications :

- Cunico et al. (2009) investigated derivatives with anti-malarial activity, emphasizing the importance of certain molecular features for activity (Cunico et al., 2009).

Anticancer Applications :

- Mustafa et al. (2011) synthesized N1-(coumarin-7-yl) amidrazones incorporating N-piperazines and related congeners, showing significant antitumor activity against cancer cells (Mustafa, El-Abadelah, Zihlif, Naffa, & Mubarak, 2011).

- Ahmed, Molvi, & Khan (2017) synthesized novel compounds involving 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine and evaluated them for anti-inflammatory activity, showing potential for cancer treatment (Ahmed, Molvi, & Khan, 2017).

Antidepressant Applications :

- Pérez-Silanes et al. (2001) synthesized derivatives for potential antidepressant applications, focusing on serotonin reuptake inhibition and receptor affinity (Pérez-Silanes et al., 2001).

Optical Spectroscopic Applications :

- Karthikeyan et al. (2015) investigated a piperazine derivative's binding to bovine serum albumin, providing insights into pharmacokinetic mechanisms using optical spectroscopy (Karthikeyan, Chinnathambi, Kannan, Rajakumar, Velmurugan, Bharanidharan, Aruna, & Ganesan, 2015).

Mecanismo De Acción

Target of Action

The primary target of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. Microtubules play crucial roles in many cellular processes, including mitosis, intracellular transport, and maintaining cell shape .

Mode of Action

1-Benzyl-4-(3-nitropyridin-2-yl)piperazine interacts with its target by binding to the colchicine binding site of tubulin . This interaction inhibits tubulin polymerization, a critical process for microtubule formation . As a result, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The inhibition of tubulin polymerization affects several biochemical pathways. Most notably, it disrupts the mitotic spindle formation, leading to cell cycle arrest at the metaphase-anaphase transition. This disruption can trigger apoptosis, a programmed cell death pathway, as the cell can no longer properly divide .

Result of Action

The result of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine’s action is the induction of apoptosis in cells . This is evidenced by various biological studies such as acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining assays . The compound’s ability to inhibit colony formation in cells has also been observed .

Propiedades

IUPAC Name |

1-benzyl-4-(3-nitropyridin-2-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-20(22)15-7-4-8-17-16(15)19-11-9-18(10-12-19)13-14-5-2-1-3-6-14/h1-8H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBNNOROVYIJTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=N3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384183 |

Source

|

| Record name | 1-benzyl-4-(3-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

499771-07-2 |

Source

|

| Record name | 1-benzyl-4-(3-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)

![4-[(6-Chloropyridin-3-yl)methyl]morpholine](/img/structure/B1273586.png)

![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)

![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1273606.png)